Holmium disilicide

epitaxial growth nanowire self-assembly silicide‑silicon interface

Holmium disilicide (HoSi₂, CAS 12136-24-2) is a binary rare-earth (RE) silicide with a hexagonal crystal structure (space group P6/mmm), a density of 7.1 g/cm³, and a formula weight of 221.10 g/mol. It belongs to the heavy lanthanide disilicide series (RE=Gd, Tb, Dy, Ho, Er), a materials class intensively studied for low Schottky barrier contacts on n-type silicon (0.3–0.4 eV) and for self-assembled epitaxial nanowire growth on Si substrates.

Molecular Formula HoSi2
Molecular Weight 221.1
CAS No. 12136-24-2
Cat. No. B577334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHolmium disilicide
CAS12136-24-2
Molecular FormulaHoSi2
Molecular Weight221.1
Structural Identifiers
SMILES[Si]#[Si].[Ho]
InChIInChI=1S/Ho.Si2/c;1-2
InChIKeyUZIXUMDZCLDXCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Holmium Disilicide (HoSi₂, CAS 12136-24-2): Technical Baseline for Scientific Procurement


Holmium disilicide (HoSi₂, CAS 12136-24-2) is a binary rare-earth (RE) silicide with a hexagonal crystal structure (space group P6/mmm), a density of 7.1 g/cm³, and a formula weight of 221.10 g/mol [1]. It belongs to the heavy lanthanide disilicide series (RE=Gd, Tb, Dy, Ho, Er), a materials class intensively studied for low Schottky barrier contacts on n-type silicon (0.3–0.4 eV) and for self-assembled epitaxial nanowire growth on Si substrates [2]. HoSi₂ exhibits antiferromagnetic ordering at low temperature and exists in two Si‑deficient polymorphic forms—HoSi₂‑a (HoSi₁.₈₂) and HoSi₂‑b (HoSi₁.₆₇)—making stoichiometric control a critical specification for reproducible thin-film and bulk properties [3].

Why Holmium Disilicide Cannot Be Treated as an Interchangeable Rare-Earth Silicide


Rare-earth disilicides are often discussed collectively as ‘low‑Schottky‑barrier, small‑lattice‑mismatch’ contact materials, yet quantitative differences among the heavy RE members directly govern epitaxial quality, interface electronic structure, and low‑temperature magnetic behaviour. The lattice mismatch with Si(111) varies from –0.3% (DySi₂) to –1.3% (ErSi₂), with HoSi₂ at –0.75%—a value that critically influences the strain‑driven self‑assembly of nanowires [1]. Magnetic ordering temperatures span from <4.2 K (ErSi₂) to 39 K (GdSi₂), placing HoSi₂ at 18 K in a distinct position for cryogenic magnetic or spintronic devices [2]. Furthermore, the existence of two Si‑deficient polymorphs (HoSi₂‑a and HoSi₂‑b) means that nominal ‘HoSi₂’ from different synthesis routes can exhibit divergent phase purity, resistivity, and thermal expansion behaviour, rendering direct substitution of another RE disilicide without re‑optimisation unreliable [3]. These quantifiable differences form the basis for the comparative evidence presented in Section 3.

Quantitative Differentiation Evidence for Holmium Disilicide vs. Competing Rare-Earth Disilicides


Lattice Mismatch with Si(111): HoSi₂ Occupies a Narrow Strain Window Between DySi₂ and ErSi₂

HoSi₂ exhibits a lattice mismatch of –0.75% with respect to the Si(111) surface [1]. This value is intermediate between DySi₂ (–0.3%) [2] and ErSi₂ (–1.3%) [3]. The entire hexagonal RE disilicide family spans mismatches from +0.83% to –2.55% [4]. HoSi₂'s position near –0.75% places it in a regime where epitaxial strain is sufficient to drive anisotropic nanowire self‑assembly on Si(001) without generating the high defect densities observed in the more highly mismatched ErSi₂ system [1].

epitaxial growth nanowire self-assembly silicide‑silicon interface

Antiferromagnetic Ordering Temperature: HoSi₂ at 18 K vs. GdSi₂ (27 K), DySi₂ (17 K), and ErSi₂ (Paramagnetic >4.2 K)

The Néel temperature (TN) of HoSi₂ is 18 K, placing it in the antiferromagnetic heavy RE disilicide series [1]. This compares with TN = 27 K (GdSi₂), 17 K (TbSi₂), 17 K (DySi₂), and ErSi₂ which remains paramagnetic above 4.2 K (Tc = 4.5 K in a later study) [2][3]. HoSi₂ thus represents the highest antiferromagnetic ordering temperature among the Ho–Er–Tm subgroup, offering a 0.5–1 K higher TN than DySi₂ and a fully ordered magnetic state where ErSi₂ is still paramagnetic.

magnetic ordering cryogenic spintronics rare-earth magnetism

Schottky Barrier Height on n‑Type Si: HoSi₂ Belongs to the 0.3–0.4 eV Class Shared by Heavy RE Disilicides

Rare-earth silicides, including HoSi₂, consistently exhibit Schottky barrier heights of 0.3–0.4 eV on n-type Si(111), the lowest among all silicide classes [1][2]. This class-level behaviour originates from Fermi‑level pinning close to the divacancy acceptor level at 0.41 eV below the conduction band edge [3]. In contrast, transition metal silicides (e.g., TiSi₂, CoSi₂) pin approximately 0.48 eV above the valence band, yielding higher barriers on n‑Si [3]. While HoSi₂ has not been individually measured in a dedicated Schottky diode study, its membership in the heavy RE disilicide family—confirmed by photoemission spectroscopy showing electronic structure analogous to ErSi₂ and DySi₂ [4]—strongly supports a barrier in the 0.3–0.4 eV range.

Schottky barrier contact resistance n-type silicon

Standard Enthalpy of Formation: HoSi₂ is Thermodynamically Less Stable than HoSi, Guiding Phase Selection in Synthesis

The standard enthalpy of formation ΔH°f (298 K) of HoSi₂ is –57.8 ± 2.4 kJ (mol of atoms)⁻¹, measured by direct synthesis calorimetry at 1473 ± 2 K [1]. By comparison, holmium monosilicide (HoSi) has a significantly more negative ΔH°f of –80.9 ± 2.2 kJ (mol of atoms)⁻¹ [1]. This 23.1 kJ (mol atoms)⁻¹ difference indicates that HoSi is thermodynamically favoured over HoSi₂ under equilibrium conditions, explaining why Si‑deficient phases (HoSi₂‑b, HoSi₁.₆₇) readily form and why careful control of Si activity is required to obtain stoichiometric HoSi₂ [2].

thermodynamic stability phase formation calorimetry

Crystal Structure Polymorphism: HoSi₂ Adopts Hexagonal P6/mmm, Diverging from Orthorhombic GdSi₂ and Tetragonal Light RE Disilicides

HoSi₂ crystallises in the hexagonal AlB₂‑type structure (space group P6/mmm) [1], in contrast to GdSi₂, TbSi₂, and DySi₂ which can adopt orthorhombic ThSi₂‑type structures (space group Imma) at low temperatures [2]. ErSi₂ also adopts the hexagonal AlB₂ structure [2]. However, HoSi₂ exhibits dimorphism: two Si‑deficient variants, HoSi₂‑a (HoSi₁.₈₂) and HoSi₂‑b (HoSi₁.₆₇), coexist and undergo a polymorphic α → β transformation whose enthalpy and entropy have been calorimetrically determined [3]. This structural complexity is absent in the stoichiometric hexagonal ErSi₂, which remains stable up to high temperatures without vacancy‑driven phase transitions [4].

crystal structure polymorphism X-ray diffraction

Holmium Disilicide Application Scenarios Supported by Quantitative Differentiation Evidence


Strain‑Engineered Nanowire Self‑Assembly on Si(001) Using the Intermediate Lattice Mismatch of HoSi₂ (–0.75%)

The –0.75% lattice mismatch of HoSi₂ with Si(111) [1] positions it as a critical component in ternary (Ho,Er)Si₂ or (Ho,Dy)Si₂ nanowire systems. By alloying Ho with Er (–1.3% mismatch) or Dy (–0.3% mismatch), researchers can continuously tune the epitaxial strain to optimise nanowire width, length uniformity, and defect density during self‑assembled growth at ~600 °C on vicinal Si(001) substrates [2]. HoSi₂ thus serves as the ‘strain‑mediator’ in ternary RE disilicide nanowire engineering for nanoelectronic interconnects and quantum device platforms.

Cryogenic Antiferromagnetic Layer for Spintronic Heterostructures Operating at 18 K

With a Néel temperature of 18 K [1], HoSi₂ can be integrated as an antiferromagnetic pinning layer in spin‑valve or magnetic tunnel junction heterostructures that require a well‑defined antiferromagnetic–paramagnetic transition within the 10–20 K operating window. Unlike ErSi₂, which orders only at 4.5 K, HoSi₂ provides a stable antiferromagnetic ground state at liquid‑helium‑free cryocooler temperatures (15–20 K), facilitating device testing without dilution refrigeration.

Low‑Barrier n‑Si Contact Material for Infrared Detectors and Schottky‑Barrier MOSFETs

As a member of the RE disilicide family with Schottky barrier heights of 0.3–0.4 eV on n‑type Si [1], HoSi₂ is a candidate source/drain contact material for Schottky‑barrier n‑MOSFETs and for silicide‑based infrared detectors operating in the 3–5 μm atmospheric window. The barrier height, being approximately 0.2 eV lower than that of CoSi₂ or TiSi₂, reduces contact resistivity and enables higher drive currents in nanoscale transistors, provided the epitaxial quality is maintained through careful stoichiometry control [2].

Thermodynamically Informed Bulk Synthesis of Phase‑Pure HoSi₂ for High‑Temperature Coatings

The enthalpy of formation data (ΔH°f = –57.8 kJ mol⁻¹ for HoSi₂ vs. –80.9 kJ mol⁻¹ for HoSi) [1] guides the design of synthesis protocols that avoid monosilicide contamination. For high‑temperature oxidation‑resistant coatings where the disilicide phase is desired, the synthesis must maintain a Si activity above the HoSi₂/HoSi equilibrium threshold. This thermodynamic insight is directly actionable for quality assurance in bulk powder procurement and for setting acceptance criteria on phase purity via XRD.

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